Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate
Overview
Description
Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate is an organic compound with the molecular formula C₁₇H₁₉NO₅ It is a derivative of isoindoline-1,3-dione, featuring an ethyl ester group and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting intermediate is then subjected to further reactions to introduce the acetyl and ethyl ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The acetyl and ethyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: A closely related compound with similar structural features and reactivity.
Phthalimide: Another isoindoline-1,3-dione derivative with applications in organic synthesis and pharmaceuticals.
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: A compound with a similar ester group but lacking the acetyl group.
Uniqueness
Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate is unique due to the presence of both the acetyl and ethyl ester groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and industrial products .
Properties
IUPAC Name |
ethyl 2-acetyl-5-(1,3-dioxoisoindol-2-yl)pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-3-23-17(22)12(11(2)19)9-6-10-18-15(20)13-7-4-5-8-14(13)16(18)21/h4-5,7-8,12H,3,6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGCOSMBEZEXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399001 | |
Record name | Ethyl 2-(3-N-phthalimidopropyl)acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55747-45-0 | |
Record name | Ethyl 2-(3-N-phthalimidopropyl)acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.